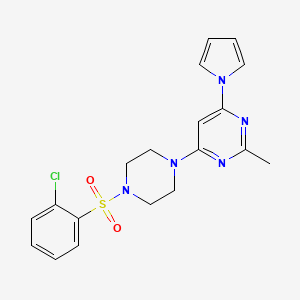
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazinyl intermediate, followed by the introduction of the fluorophenyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridazinyl groups, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.
Comparación Con Compuestos Similares
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMRLMMLIZDNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2445521.png)



![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)

![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)




